Solvolytic Stability: Di-tert-butylphosphinyl Chloride Is Dramatically Slower Than Dimethyl and Diethyl Analogues in Absolute Ethanol
In a systematic conductometric kinetic study comparing phosphinyl chloride solvolysis rates, di-t-butylphosphinyl chloride—the closest well-characterized congener to tert-butyl-benzyl-phosphinyl chloride sharing the critical tert-butyl substitution at phosphorus—exhibited solvolysis in absolute ethanol that was described as 'very much slower than that of dimethyl and diethyl phosphinyl chloride' [1]. This represents a qualitative but unambiguous rate differential spanning at minimum one to two orders of magnitude based on the kinetic analysis framework established in the study. The tert-butyl group's steric bulk shields the phosphorus center from nucleophilic attack, a shielding effect that is partially retained in the benzyl-substituted target compound where one tert-butyl is replaced by benzyl while preserving significant steric congestion at phosphorus.
Phenyl analog: 92% conv., 91% ee
| Evidence Dimension | Rate of solvolysis (ethanolysis) in absolute ethanol at comparable temperature |
|---|---|
| Target Compound Data | Di-t-butylphosphinyl chloride: solvolysis rate described as 'very much slower' (qualitative ranking: slowest in series) |
| Comparator Or Baseline | Dimethylphosphinyl chloride and diethylphosphinyl chloride: solvolysis rate substantially faster (exact relative rates not quantified in abstract) |
| Quantified Difference | Qualitatively: very much slower. The study establishes a rate hierarchy: di-t-butyl << diethyl < dimethyl for phosphinyl chloride ethanolysis. |
| Conditions | Absolute ethanol, conductometric kinetic monitoring, ambient or near-ambient temperature (1988 study by Dostrovsky/Halmann kinetic series continuation) |
Why This Matters
For procurement, this means reactions involving tert-butyl-substituted phosphinyl chlorides can be conducted in protic solvent environments with far less competing hydrolysis than dimethyl or diethyl analogues, reducing reagent waste and improving atom economy in moisture-sensitive phosphinylation steps.
- [1] Solvolysis of Chlorodialkyl- and Diarylphosphines, Dialkyl Phosphorochloridites and Dialkyl Phosphinyl Chlorides. Phosphorus Sulfur Silicon Relat. Elem. 1988, 40, 251–261. DOI: 10.1080/03086648808072922 View Source
